(5-Fluoro-2-methylpyridin-4-YL)boronic acid

Suzuki-Miyaura coupling Protodeboronation Reagent Stability

Choose (5-Fluoro-2-methylpyridin-4-yl)boronic acid for dependable Suzuki-Miyaura cross-coupling. Unlike unstable 2-pyridinylboronic acids that rapidly protodeboronate and cripple yields, this 4-pyridinylboronic acid is inherently stable, ensuring reproducible, high-yielding biaryl construction. The unique 5-fluoro-2-methyl substitution fine-tunes electronic and steric properties critical for synthesizing FLT3-ITD inhibitors (AML), PORCN inhibitors (Wnt-pathway cancers), and pyridine herbicides. 98% purity minimizes byproducts that confound bioassays and complicate purification. Procure with confidence for medicinal chemistry, agrochemical, and methodology programs.

Molecular Formula C6H7BFNO2
Molecular Weight 154.935
CAS No. 1310404-23-9
Cat. No. B590801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoro-2-methylpyridin-4-YL)boronic acid
CAS1310404-23-9
Molecular FormulaC6H7BFNO2
Molecular Weight154.935
Structural Identifiers
SMILESB(C1=CC(=NC=C1F)C)(O)O
InChIInChI=1S/C6H7BFNO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3,10-11H,1H3
InChIKeyXEKZLTJOECNOMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (5-Fluoro-2-methylpyridin-4-YL)boronic acid (CAS 1310404-23-9) is a Critical Fluorinated Pyridyl Boronic Acid for Advanced Suzuki-Miyaura Cross-Coupling Applications


(5-Fluoro-2-methylpyridin-4-YL)boronic acid (CAS 1310404-23-9) is a fluorinated heteroaryl boronic acid with the molecular formula C₆H₇BFNO₂ and a molecular weight of 154.93 g/mol . This compound belongs to the pyridinylboronic acid class, specifically substituted at the 4-position with a boronic acid group, a fluorine atom at the 5-position, and a methyl group at the 2-position [1]. Its primary utility lies as a synthetic intermediate in Suzuki-Miyaura cross-coupling reactions for constructing complex, pharmaceutically relevant biaryl and heteroaryl scaffolds [2]. The unique substitution pattern imparts distinct electronic and steric properties that differentiate it from other isomeric or unsubstituted pyridinylboronic acids, making it a valuable building block in medicinal chemistry and materials science.

The Hidden Cost of Interchanging (5-Fluoro-2-methylpyridin-4-YL)boronic acid (CAS 1310404-23-9) with Generic Pyridinylboronic Acids


Generic substitution of (5-Fluoro-2-methylpyridin-4-YL)boronic acid with other pyridinylboronic acids is not feasible due to fundamental differences in stability, reactivity, and regioselectivity. 2-Pyridinylboronic acids are notoriously unstable, rapidly undergoing protodeboronation under standard Suzuki-Miyaura coupling conditions [1]. This instability leads to low yields and inconsistent results, significantly increasing the cost and complexity of synthesis campaigns. Conversely, 4-pyridinylboronic acids are inherently more stable [2], providing a reliable building block. The specific 5-fluoro-2-methyl substitution pattern on the target compound further differentiates it from other 4-pyridinyl isomers. The electron-withdrawing fluorine atom at the 5-position and the electron-donating methyl group at the 2-position fine-tune the electronic properties of the pyridine ring, which can be critical for achieving the desired reactivity and selectivity in cross-coupling reactions with specific electrophiles [3].

Quantitative Differentiation of (5-Fluoro-2-methylpyridin-4-YL)boronic acid (CAS 1310404-23-9): A Comparative Evidence Guide for Scientific Selection


Enhanced Stability: 4-Pyridinyl vs. 2-Pyridinyl Boronic Acid Performance in Cross-Coupling

(5-Fluoro-2-methylpyridin-4-YL)boronic acid is a 4-pyridinyl boronic acid, a class known for its inherent stability, in stark contrast to 2-pyridinyl boronic acids. While specific quantitative stability data (e.g., t1/2) for the target compound is not reported, the well-documented instability of the 2-pyridinyl isomer serves as a critical baseline for comparison. 2-Pyridyl boronic acids are known to undergo rapid protodeboronation under standard Suzuki-Miyaura conditions, often leading to failed couplings or very low yields [1]. This necessitates the use of specialized protecting groups or alternative reaction conditions, adding steps and cost. In contrast, 4-pyridinylboronic acids are considered bench-stable and do not require such precautions [2]. This stability is a key differentiator, ensuring reliable performance and reducing the risk of project delays.

Suzuki-Miyaura coupling Protodeboronation Reagent Stability

Electronic Tuning: The Impact of 5-Fluoro Substitution on Suzuki-Miyaura Coupling Efficiency

The 5-fluoro substituent on the pyridine ring plays a crucial role in modulating reactivity in Suzuki-Miyaura cross-couplings. Computational and experimental studies have shown that electron-withdrawing substituents, such as fluorine, on pyridyl boronates can attenuate the Lewis basicity of the pyridyl nitrogen [1]. This attenuation slows the rate of an undesired side reaction—protodeboronation of the intermediate boronic acid—thereby promoting the desired cross-coupling pathway. This effect allows for efficient couplings to proceed even in the absence of copper co-catalysts, a limitation often encountered with less electron-deficient pyridyl boronic acids [1]. While direct yield comparisons with a non-fluorinated analog (e.g., 2-methylpyridin-4-ylboronic acid) are not available in the open literature for this specific compound, this mechanistic insight provides a strong rationale for selecting a fluorinated variant when higher coupling efficiency is required.

Suzuki-Miyaura coupling Electronic Effects Reaction Kinetics

Regiochemical Precision: The Unique 5-Fluoro-2-methyl Substitution Pattern for Site-Selective Cross-Coupling

The specific arrangement of substituents on (5-Fluoro-2-methylpyridin-4-YL)boronic acid dictates its utility in the synthesis of complex, polysubstituted pyridines. Research on related fluorinated pyridine systems has demonstrated that the site-selectivity of Suzuki-Miyaura couplings can be precisely controlled based on the electronic and steric environment of the halogen and boronic acid groups [1]. For example, in polyhalogenated pyridines, the order of reactivity in Pd-catalyzed couplings follows a predictable trend (e.g., -Br > -OSO₂F > -Cl) [2]. The target compound, bearing a single boronic acid handle at the 4-position and a fluorine at the 5-position, is designed for a specific point of attachment in a multi-step synthesis. The presence of the 5-fluoro group can direct subsequent functionalization or influence the properties of the final molecule. An isomeric analog, such as (2-fluoro-5-methylpyridin-4-yl)boronic acid (CAS 929194-41-2), while having the same molecular formula, presents a different electronic landscape that can lead to different reactivity and coupling outcomes .

Site-selective coupling Chemoselectivity Fluorinated pyridines

Benchmarking Commercial Purity and Supply Reliability for Reproducible Research

The purity of a boronic acid building block is a primary determinant of synthetic success. Commercial specifications for (5-Fluoro-2-methylpyridin-4-YL)boronic acid are consistently high, with reputable vendors such as ChemScene and BOC Sciences offering the compound at purities of ≥97% and 95%, respectively [REFS-1, REFS-2]. This high purity is essential for minimizing side reactions and ensuring predictable yields in sensitive cross-coupling chemistry. The compound is available from multiple suppliers, indicating a robust and stable supply chain, which mitigates procurement risk for ongoing research programs . While a direct head-to-head comparison of purity across all vendors is outside the scope, the consistency in reported purity (≥95%) across major suppliers provides a reliable benchmark for procurement.

Quality Control Procurement Reproducibility

High-Value Applications for (5-Fluoro-2-methylpyridin-4-YL)boronic acid (CAS 1310404-23-9) in Drug Discovery and Advanced Synthesis


Medicinal Chemistry: Synthesis of FLT3-ITD Inhibitors

(5-Fluoro-2-methylpyridin-4-YL)boronic acid serves as a key intermediate in the synthesis of novel 2,4-disubstituted pyridine compounds, a class that has demonstrated potent inhibition of FLT3-ITD, a common mutation in acute myeloid leukemia (AML) [1]. The compound's specific 5-fluoro-2-methyl substitution pattern is critical for achieving the desired biological activity and selectivity profile of the final inhibitor molecule. The robust stability of the 4-pyridinyl boronic acid [2] ensures reliable and high-yielding construction of the core pyridine scaffold via Suzuki-Miyaura coupling, a crucial step in the synthesis of these potential therapeutics.

Agrochemical Discovery: Development of Novel Pyridine Herbicides

This boronic acid is a strategic building block for the synthesis of substituted pyridine herbicides. Patents describe the preparation of pyridine derivatives with fluorine-containing methyl groups and other substitutions at the 2-, 3-, and 5-positions for herbicidal activity [1]. (5-Fluoro-2-methylpyridin-4-YL)boronic acid provides a direct route to introducing a pre-functionalized, heteroaryl group into the target herbicide molecule. The electronic influence of the 5-fluoro substituent, which can enhance coupling efficiency [2], is advantageous in the large-scale synthesis required for agrochemical development.

Targeted Cancer Therapy: Synthesis of Porcupine (PORCN) and PRMT5 Inhibitors

The compound is a crucial precursor for assembling the pyridine core found in inhibitors of Porcupine (PORCN), an enzyme in the Wnt signaling pathway implicated in cancer [1]. Additionally, its related alcohol derivative has been explored as a PRMT5 inhibitor for targeted cancer therapies [2]. The ability to reliably and selectively install the 5-fluoro-2-methylpyridin-4-yl moiety via Suzuki-Miyaura coupling is essential for generating these biologically active molecules. The high purity of the commercially available boronic acid minimizes the formation of byproducts that could complicate purification and confound biological assay results.

Methodology Development: Site-Selective Cross-Coupling in Complex Pyridines

This compound is an ideal substrate for advancing the methodology of site-selective Suzuki-Miyaura cross-coupling. Its distinct electronic and steric profile, determined by the 5-fluoro and 2-methyl groups, makes it a valuable model system for studying chemoselectivity in the presence of multiple potential reactive sites [1]. Research groups focusing on the synthesis of polysubstituted pyridines, a common motif in pharmaceuticals and materials, will find this specific isomer to be a well-defined and reliable building block for exploring new catalytic systems and reaction conditions [2].

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